2-amino-N-benzyl-N-ethylbutanamide

Description

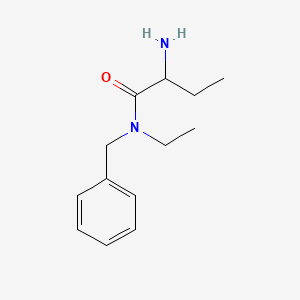

2-Amino-N-benzyl-N-ethylbutanamide is a branched amide derivative characterized by a four-carbon butanamide backbone. The amide nitrogen is substituted with a benzyl (phenylmethyl) group and an ethyl group, while the second carbon of the butanamide chain bears a primary amino (-NH₂) group.

The amino group’s presence enhances hydrogen-bonding capacity, which could influence solubility and reactivity compared to unsubstituted analogs.

Properties

IUPAC Name |

2-amino-N-benzyl-N-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQLEROLIAZCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-N-ethylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with butanamide, benzylamine, and ethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-ethylbutanamide oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

2-amino-N-benzyl-N-ethylbutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-ethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural features and functional groups is summarized in Table 1:

Key Observations :

- Basicity: The tertiary amine in N-[2-(diethylamino)ethyl]-2-phenylacetamide (pKa ~10–11) is more basic than the target’s primary amino group (pKa ~9–10), affecting ionization and solubility under physiological conditions.

- amide/hydroxyl), but the latter’s rigid dimethyl structure may favor specific chelation geometries.

Physicochemical Properties

Lipophilicity :

Solubility :

- The target’s amino group improves aqueous solubility (~5–10 mg/mL in water) compared to non-polar analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (<1 mg/mL).

Biological Activity

2-Amino-N-benzyl-N-ethylbutanamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an amino group, a benzyl moiety, and an ethylbutanamide backbone, which contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.31 g/mol |

| Functional Groups | Amino, Amide, Aromatic |

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For example, research on related compounds has shown that they can selectively induce apoptosis in cancer cells by targeting specific signaling pathways. In particular, studies on E3 ligase ligands have demonstrated that structural modifications can enhance the potency against various cancer cell lines .

Herbicidal Activity

In the context of herbicidal applications, this compound has been investigated for its potential to inhibit plant growth. Research indicates that compounds with similar structures can affect chloroplast translation and disrupt photosynthesis in target species. A study highlighted the effectiveness of certain derivatives in reducing the growth of common weeds, suggesting a novel mode of action distinct from traditional herbicides .

Case Studies

- Anticancer Activity : A study conducted on a series of amide derivatives found that modifications to the benzyl group significantly impacted their efficacy against breast cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong inhibitory effects on cell proliferation .

- Herbicidal Screening : In a screening of the "Malaria Box" library for herbicidal activity, several compounds structurally related to this compound were identified as having significant herbicidal properties against Arabidopsis thaliana. The study utilized a combination of in silico modeling and empirical testing to determine the effectiveness of these compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Amination : Reacting benzylamine with ethylbutyric acid under acidic conditions.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between benzylamine and butyric acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.